2-(3,4-二甲氧基苯基)-N-(4-氟苄基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

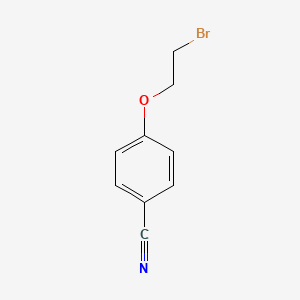

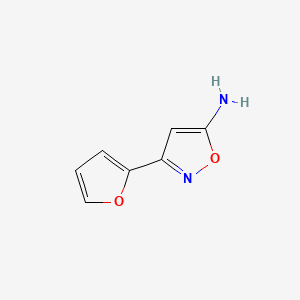

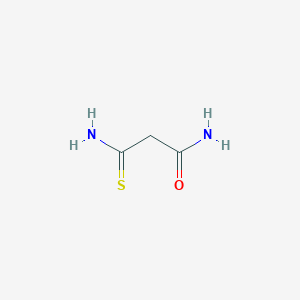

The compound "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" is a derivative of phenethylamine, which is a class of compounds with known psychoactive and hallucinogenic properties. The structure of this compound suggests it may have similarities with other N-benzyl derivatives that have been studied for their potential psychoactive effects and analytical properties, as well as antitumor activities in the case of related benzothiazoles .

Synthesis Analysis

The synthesis of related N-benzyl derivatives typically involves the reaction of precursor materials through a common synthetic pathway. For instance, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines was achieved from readily available materials, suggesting a potentially accessible route for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" as well . Additionally, the synthesis of 2-phenylbenzothiazoles, which share a similar structural motif, was performed via the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions .

Molecular Structure Analysis

The molecular structure of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" would likely exhibit characteristics similar to those of the N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These compounds have been analyzed using a variety of methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, which could be applied to determine the structure of the compound .

Chemical Reactions Analysis

The chemical reactions of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" have not been explicitly detailed in the provided papers. However, the reactions of similar compounds, such as the N-(2-methoxy)benzyl derivatives, have been studied using tandem mass spectrometry (MS/MS) experiments to confirm their structures and fragmentation patterns following electrospray ionization (ESI) . These methods could be used to analyze the chemical reactions and fragmentation patterns of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the GC-MS spectra of the N-(2-methoxy)benzyl derivatives showed dominant ions at specific mass-to-charge ratios, and their exact masses and chemical formulas were confirmed by LC-QTOF-MS experiments . The vapor phase infrared spectra (GC-IR) provided data for determining the position of substitution of the methoxy groups on the benzyl aromatic ring . These methods could be applied to determine the physical and chemical properties of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

科学研究应用

代谢和消除特性

- 2-(4-溴-2,5-二甲氧基苯基)-N-(2-氟苄基)乙胺,一种与 2-(3,4-二甲氧基苯基)-N-(4-氟苄基)乙胺相似的化合物,已被研究其在人肝细胞中的代谢和消除特性。这项研究有助于理解该药物的代谢途径,包括羟基化、O-去甲基化、双-O-去甲基化、N-去苄基化、葡萄糖醛酸化、硫酸化和乙酰化,这些反应由各种细胞色素 P450 和 UDP-葡萄糖醛酸转移酶催化 (Kim et al., 2019).

神经化学药理学

- 已知具有精神活性的取代的 N-苄基苯乙胺,包括与 2-(3,4-二甲氧基苯基)-N-(4-氟苄基)乙胺相似的变体,在 5-HT2A 受体上具有高效激动剂作用。它们的药理学表明具有致幻剂活性,而精神兴奋剂活性最小,这与神经精神病学研究相关 (Eshleman et al., 2018).

法医科学中的分析表征

- 苯乙胺药物的致幻性 N-(2-甲氧基)苄基衍生物的分析表征,其在结构上与 2-(3,4-二甲氧基苯基)-N-(4-氟苄基)乙胺相关,在法医毒理学中至关重要。这些物质已在查获的毒品材料中被发现,它们的分析有助于识别非法物质中的活性成分 (Zuba & Sekuła, 2013).

比较神经药理学

- 对 2,5-二甲氧基苯乙胺 (2C 化合物) 及其 N-甲氧基苄基化类似物(包括与 2-(3,4-二甲氧基苯基)-N-(4-氟苄基)乙胺在结构上相似的类似物)进行了比较神经药理学研究。这些研究揭示了这些化合物诱导血清素介导行为的效力和功效,有助于理解它们在人类中的致幻作用 (Elmore et al., 2018).

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBZCVQNMHHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366347 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

CAS RN |

353779-44-9 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)